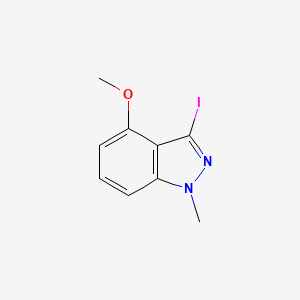

3-Iodo-4-methoxy-1-methyl-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9IN2O |

|---|---|

Molecular Weight |

288.08 g/mol |

IUPAC Name |

3-iodo-4-methoxy-1-methylindazole |

InChI |

InChI=1S/C9H9IN2O/c1-12-6-4-3-5-7(13-2)8(6)9(10)11-12/h3-5H,1-2H3 |

InChI Key |

MNSGKYKHRFURLH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=CC=C2)OC)C(=N1)I |

Origin of Product |

United States |

Advanced Synthetic Strategies for 3 Iodo 4 Methoxy 1 Methyl 1h Indazole and Analogues

Methodologies for Constructing the 1H-Indazole Core

The formation of the benzopyrazole ring system, the fundamental structure of indazoles, can be achieved through a variety of synthetic approaches, ranging from classical cyclization reactions to modern transition metal-catalyzed and metal-free pathways.

Cyclization Reactions for Benzopyrazole Ring Formation

Cyclization reactions represent a foundational approach to the synthesis of the 1H-indazole core. These methods typically involve the formation of a key N-N bond and subsequent or simultaneous ring closure onto an aromatic ring. A common strategy involves the condensation of ortho-substituted phenylhydrazines. For instance, o-halobenzaldehydes or ketones can react with hydrazines under heating to yield 1H-indazoles.

A versatile one-pot, metal-free reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives provides a mild and operationally simple route to indazoles with broad functional group tolerance. Another classical approach, the Davis-Beirut reaction, utilizes the reaction of a nitro-substituted toluene (B28343) with a base to form the indazole ring. Furthermore, the intramolecular cyclization of o-azidobenzylamines or related precursors can also lead to the formation of the indazole core. A notable metal-free synthesis involves the treatment of o-aminobenzoximes with methanesulfonyl chloride and triethylamine (B128534) at low temperatures, affording good to excellent yields of 1H-indazoles under extremely mild conditions. organic-chemistry.org

Iodine-mediated synthesis offers a metal-free alternative for constructing the indazole ring. For example, molecular iodine can efficiently catalyze the condensation of ortho-alkoxy acetophenones with hydrazine (B178648) hydrate (B1144303) in DMSO at room temperature, providing good yields of substituted indazoles. beilstein-journals.org Additionally, hypervalent iodine reagents, such as iodobenzene (B50100) diacetate, can mediate the [3+2] cyclization of phenols and diazomethylarenes in water to produce 1H-indazole-4,7-diols. rsc.org

Transition Metal-Catalyzed Annulation Routes (e.g., Rh(III)-catalyzed, Pd-catalyzed)

Transition metal catalysis has emerged as a powerful tool for the construction of the 1H-indazole core, often proceeding with high efficiency and regioselectivity. These methods frequently rely on C-H activation and annulation strategies.

Rhodium(III)-Catalyzed Synthesis: Rhodium(III) catalysts have proven effective in the synthesis of 1H-indazoles through various C-H activation pathways. One approach involves the double C-H activation of aldehyde phenylhydrazones, leading to functionalized 1H-indazoles in moderate to high yields. google.com Another strategy utilizes the Rh(III)/Cu(II)-cocatalyzed reaction of arylimidates with organo azides, proceeding through C–H amidation and N–N bond formation, with oxygen as the terminal oxidant. beilstein-journals.orggoogle.com Furthermore, the reaction of arylhydrazines with olefins, catalyzed by rhodium, can produce 2,3-dihydro-1H-indazoles which can be readily oxidized to 1H-indazoles. nih.gov

Palladium-Catalyzed Synthesis: Palladium catalysts are widely employed in the synthesis of 1-aryl-1H-indazoles. A common method involves the intramolecular amination of aryl halides, specifically the cyclization of arylhydrazones derived from 2-bromobenzaldehydes or 2-bromoacetophenones. researchgate.net This reaction typically utilizes a palladium source like Pd(dba)₂ and a phosphine (B1218219) ligand in the presence of a base. researchgate.net Another palladium-catalyzed approach is the direct C3 arylation of 1H-indazole using aryl halides in water, which is significant due to the general lack of reactivity at this position. researchgate.net A cascade process involving the palladium-catalyzed double C-N bond formation between p-quinone methides and arylhydrazines via a 1,6-conjugate addition also provides access to 3-substituted-1H-indazoles. rsc.orgresearchgate.net

| Catalyst System | Starting Materials | Key Transformation | Ref. |

| Rh(III) | Aldehyde phenylhydrazones | Double C-H activation | google.com |

| Rh(III)/Cu(II) | Arylimidates and organo azides | C-H amidation and N-N bond formation | beilstein-journals.orggoogle.com |

| Pd(OAc)₂/PPh₃ | 1H-Indazole and aryl halides | C3 direct arylation | researchgate.net |

| Pd catalyst | 2-Bromobenzaldehydes and arylhydrazines | Intramolecular amination | researchgate.netprepchem.com |

| Pd catalyst | p-Quinone methide and arylhydrazine | Double C-N bond formation via 1,6-conjugate addition | rsc.orgresearchgate.net |

Metal-Free and Radical Pathway-Based Syntheses (e.g., electrochemical, iodine-mediated)

Growing interest in sustainable and cost-effective synthetic methods has led to the development of metal-free and radical-based approaches for 1H-indazole synthesis.

Electrochemical Synthesis: Electrochemical methods offer a green and efficient alternative for constructing the 1H-indazole ring. An electrochemical radical Csp²–H/N–H cyclization of arylhydrazones has been developed, providing a variety of 1H-indazole derivatives in moderate to good yields. d-nb.info This method is operationally simple and utilizes less expensive electrodes. d-nb.info Another electrochemical approach involves the intramolecular N(sp²)–H/N(sp³)–H coupling at room temperature, using ammonia (B1221849) as the nitrogen source. The selective electrochemical synthesis of 1H-indazoles and their N-oxides can also be achieved, with the outcome determined by the cathode material. Mechanistic studies suggest these reactions often proceed through a radical pathway involving iminoxyl radicals.

Iodine-Mediated Synthesis: As mentioned earlier, iodine can act as a catalyst or mediator in the formation of the 1H-indazole core under metal-free conditions. Molecular iodine catalyzes the synthesis of indazoles from ortho-alkoxy acetophenones and hydrazine hydrate. beilstein-journals.org Hypervalent iodine reagents, such as iodobenzene, can catalyze the intramolecular C-H amination of hydrazones in the presence of an oxidant like Oxone, affording N-aryl substituted 1H-indazoles under mild conditions.

Regioselective Functionalization of the Indazole System

For the synthesis of 3-iodo-4-methoxy-1-methyl-1H-indazole, the regioselective introduction of the methyl group at the N-1 position is a critical step. The ambident nucleophilic nature of the indazole ring, with two reactive nitrogen atoms (N-1 and N-2), often leads to mixtures of regioisomers upon alkylation.

N-Methylation Strategies at the N-1 Position of 1H-Indazole

Direct N-methylation of the 1H-indazole core is a common strategy, but controlling the regioselectivity is paramount. The choice of base, solvent, and methylating agent significantly influences the outcome. A solution of indazole-3-carboxylic acid methyl ester in dry dimethylformamide (DMF) can be treated with sodium hydride followed by methyl iodide to yield 1-methyl-1H-indazole-3-carboxylic acid methyl ester. Another process describes the methylation of indazole-3-carboxylic acid with a methylating agent like dimethyl sulfate (B86663) or iodomethane (B122720) in the presence of an alkaline earth metal oxide or alkoxide. google.com

Control of Regioselectivity in N-Alkylation

The regiochemical outcome of N-alkylation is a delicate balance of steric and electronic factors, as well as reaction conditions. Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer. google.com

Several studies have systematically investigated the factors governing regioselectivity. The use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving high N-1 selectivity in the alkylation of various C-3 substituted indazoles. google.comd-nb.info For instance, with C-3 substituents like carboxymethyl, tert-butyl, and carboxamide, N-1 regioselectivity can exceed 99%. d-nb.info Conversely, electron-withdrawing groups at the C-7 position, such as nitro or carboxylate, can direct the alkylation to the N-2 position with high selectivity. d-nb.info

The nature of the base and solvent also plays a crucial role. For example, the alkylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine with iodomethane using NaHMDS as the base in THF selectively yields the N-2 methyl product, while conducting the reaction in DMSO reverses the selectivity to favor the N-1 product. Mitsunobu conditions often favor the formation of the N-2 regioisomer. d-nb.info

Recent work has demonstrated a highly selective and scalable N-1 indazole alkylation methodology that proceeds under thermodynamic control, with no detectable N-2 alkylated products upon completion. beilstein-journals.org This highlights the possibility of achieving excellent regioselectivity through careful optimization of reaction conditions.

| Condition | Outcome | Rationale/Observation | Ref. |

| NaH in THF | High N-1 selectivity | Promising system for N-1 selective alkylation, especially with certain C-3 substituents. | google.comd-nb.info |

| C-7 Electron-withdrawing groups | High N-2 selectivity | Electronic effects directing the alkylation to the N-2 position. | d-nb.info |

| NaHMDS in THF vs. DMSO | Reversal of selectivity | Solvent-dependent regioselectivity, highlighting the role of ion pairing. | |

| Mitsunobu conditions | Favors N-2 alkylation | Kinetic control often leads to the N-2 isomer. | d-nb.info |

| Thermodynamic control | High N-1 selectivity | Allows for the formation of the more stable N-1 alkylated product. | beilstein-journals.org |

Influence of Reaction Conditions on N-Methylation Outcome

The N-methylation of indazoles can result in a mixture of N1 and N2 isomers, and the regiochemical outcome is highly dependent on the reaction conditions, including the choice of methylating agent, base, and solvent. beilstein-journals.orgrsc.org For instance, the methylation of 6-nitro-1H-indazole with dimethyl sulfate in the presence of potassium hydroxide (B78521) can yield a nearly 1:1 mixture of the 1-methyl and 2-methyl isomers. researchgate.net In contrast, using a different methylating agent like methyl iodide at a higher temperature can favor the formation of the 2-methylated product. researchgate.net

The nature of the base and solvent system also plays a critical role. The use of sodium hydride (NaH) in tetrahydrofuran (THF) has been identified as a promising system for achieving high N-1 regioselectivity in the alkylation of various C-3 substituted indazoles. beilstein-journals.org Conversely, solvent-dependent regioselectivity has been observed when using sodium hexamethyldisilazide (NaHMDS) in either THF or dimethyl sulfoxide (B87167) (DMSO). beilstein-journals.org The choice of the N-alkylating reagent itself can also direct the regioselectivity. beilstein-journals.org It has been reported that trimethyloxonium (B1219515) tetrafluoroborate (B81430) can provide better selectivity for N2-methylation compared to other reagents like methyl iodide or dimethyl sulfate. researchgate.net

The electronic and steric properties of substituents on the indazole ring further influence the N-methylation outcome. beilstein-journals.orgrsc.org For example, indazoles with substituents at the C-7 position have shown a preference for N-2 methylation. beilstein-journals.org

Table 1: Influence of Reaction Conditions on N-Methylation of Indazoles

| Indazole Substrate | Methylating Agent | Base/Solvent | Major Product | Reference |

|---|---|---|---|---|

| 6-Nitro-1H-indazole | Dimethyl sulfate | KOH | ~1:1 mixture of N1 and N2 isomers | researchgate.net |

| 6-Nitro-1H-indazole | Methyl iodide | - (heated) | N2-methylated product | researchgate.net |

| C-3 Substituted indazoles | Alkyl bromide | NaH/THF | >99% N1-alkylation | beilstein-journals.org |

| 1H-Indazole | Trimethyloxonium tetrafluoroborate | - | N2-methylation favored | researchgate.net |

| C-7 Substituted indazoles | - | - | N2-methylation preference | beilstein-journals.org |

Selective Iodination at the C-3 Position of Indazoles

The introduction of an iodine atom at the C-3 position of the indazole ring is a key transformation for further functionalization. This is typically achieved through electrophilic iodination protocols.

A widely used and effective method for the regioselective iodination of indazoles at the C-3 position involves the use of molecular iodine (I₂) in the presence of a base, such as potassium hydroxide (KOH), in a polar aprotic solvent like N,N-dimethylformamide (DMF). chim.itmdpi.commdpi.com This method is applicable to both N-protected and unprotected indazoles, although it is most commonly performed on the latter. chim.it The reaction proceeds readily at room temperature to afford 3-iodoindazoles in good yields. chim.itmdpi.com

Alternative bases like potassium carbonate can also be employed. chim.it Other polar solvents such as dioxane and N-methylpyrrolidone (NMP) have been successfully used in place of DMF. chim.it For instance, 5-methoxyindazole has been quantitatively iodinated at the C-3 position using I₂ and KOH in dioxane. chim.it N-Iodosuccinimide (NIS) serves as another effective iodinating agent, often used in combination with a base like KOH in a solvent such as dichloromethane. chim.it

The efficiency and selectivity of C-3 iodination can be influenced by several reaction parameters. The choice of the iodinating agent and the solvent can be critical. For example, hexafluoroisopropanol (HFIP) has been identified as an effective solvent for the preparation of 3-halogenoindazoles under mild conditions. chim.it

For Suzuki-Miyaura cross-coupling reactions involving 3-iodoindazoles, the choice of catalyst and solvent is crucial for achieving high yields of the desired C-3 functionalized products. mdpi.com The use of ferrocene-based palladium complexes as catalysts and imidazolium (B1220033) ionic liquids as solvents has been shown to improve reaction yields and facilitate catalyst recycling. mdpi.com

Table 2: Electrophilic Iodination Protocols for Indazoles

| Indazole Substrate | Iodinating Agent | Base/Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1H-Indazole | I₂ | KOH/DMF | 3-Iodo-1H-indazole | Good | chim.itmdpi.com |

| 6-Bromoindazole | I₂ | KOH/DMF | 6-Bromo-3-iodoindazole | Good | chim.it |

| 5-Methoxyindazole | I₂ | KOH/Dioxane | 3-Iodo-5-methoxyindazole | Quantitative | chim.it |

| 5-Bromoindazole | NIS | KOH/Dichloromethane | 5-Bromo-3-iodoindazole | - | chim.it |

| 1H-Indazole | I₂ | KOH/DMF | 3-Iodo-1H-indazole | - | mdpi.com |

Introduction and Manipulation of the 4-Methoxy Substituent

The presence of a methoxy (B1213986) group at the 4-position of the indazole ring can significantly influence the molecule's properties and reactivity. Its introduction and compatibility with subsequent reactions are important considerations in the synthesis of 4-methoxy-substituted indazole derivatives.

The methoxy group is typically introduced onto the benzene (B151609) ring of the indazole precursor prior to the core heterocycle formation or subsequent functionalizations. For example, in the synthesis of 4-methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide, the methoxy group is part of the 4-methoxybenzenesulfonyl chloride reactant, which is coupled with the pre-formed 1-methyl-1H-indazol-5-amine. nih.gov Similarly, in the synthesis of 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole, the methoxy group is present on the sulfonyl chloride reagent. mdpi.com

The methoxy group is generally compatible with a variety of subsequent functionalization reactions on the indazole ring. For instance, the presence of a methoxy group at the C-5 or C-6 position of 2H-indazoles does not hinder visible-light-induced self-catalyzed energy transfer reactions to form 3-acyl-2H-indazoles. nih.gov Furthermore, the methoxy group is tolerated in Suzuki-Miyaura cross-coupling reactions used for the C-3 arylation of indazoles. mdpi.com The synthesis of various N-methyl-3-aryl-indazoles demonstrates that the methoxy group on the aryl substituent does not interfere with the N-methylation or the palladium-catalyzed C-C bond formation. mdpi.com This compatibility allows for the strategic incorporation of the methoxy group at an early stage of the synthesis, followed by further modifications at other positions of the indazole scaffold.

Sequential and Convergent Synthetic Approaches to Polysubstituted Indazoles

The construction of a polysubstituted indazole framework such as this compound can be approached through various synthetic routes. The efficiency of the synthesis is highly dependent on the order of introduction of the different functional groups and the choice between a linear, sequential approach versus a more convergent strategy like a one-pot or multicomponent reaction.

The strategic introduction of the iodo, methoxy, and methyl groups onto the indazole core is critical for a successful synthesis. The electronic properties and directing effects of each substituent influence the reactivity and regioselectivity of subsequent functionalization steps. Several plausible sequential pathways can be envisioned for the synthesis of this compound.

One of the most logical and commonly employed strategies involves the initial formation of a substituted indazole ring followed by sequential functionalization. A highly plausible route would commence with the synthesis of 4-methoxy-1H-indazole. This can be achieved through cyclization of a correspondingly substituted precursor, such as 3-methoxy-2-methylaniline, via diazotization and subsequent ring closure. The synthesis of a related compound, 7-bromo-5-methoxy-1H-indazole, has been reported starting from 4-methoxy-2-methyl aniline, demonstrating the feasibility of this general approach guidechem.com.

Once 4-methoxy-1H-indazole is obtained, the next step is the regioselective introduction of the iodine atom at the C3 position. The C3 position of the indazole ring is known to be susceptible to electrophilic substitution. Direct iodination of the indazole ring has been successfully achieved using molecular iodine in the presence of a base like potassium hydroxide in a solvent such as N,N-dimethylformamide (DMF) nih.gov. The presence of the electron-donating methoxy group at the C4 position is expected to activate the heterocyclic ring, facilitating this electrophilic substitution.

The final step in this sequence is the N-methylation of the 3-iodo-4-methoxy-1H-indazole intermediate. The alkylation of NH-indazoles can often lead to a mixture of N1 and N2 isomers. However, the regioselectivity of this reaction can be controlled by the careful selection of the base and solvent system. Studies on the regioselective N-alkylation of substituted indazoles have shown that specific conditions can highly favor the formation of the desired N1-alkylated product nih.gov. For instance, using cesium carbonate as the base in a solvent like dioxane has been shown to promote N1 alkylation nih.gov.

An alternative sequential approach could begin with the iodination of unsubstituted 1H-indazole to form 3-iodo-1H-indazole, a well-established procedure nih.gov. However, the subsequent introduction of a methoxy group at the C4 position presents a significant synthetic hurdle. Direct electrophilic methoxylation at this position is not a standard transformation and would likely require a more complex, multi-step strategy, potentially involving directed ortho-metalation, which can be challenging to control in such a system.

Similarly, routes involving initial N-methylation followed by functionalization of the benzene ring are also conceivable but present their own challenges. The introduction of a methoxy group onto the 1-methyl-1H-indazole ring at the C4 position is not straightforward and would likely proceed with low yield and poor regioselectivity if attempted via classical electrophilic aromatic substitution methods.

Based on established reactivity patterns and documented procedures for analogous structures, the most rational sequential synthesis is outlined in the table below.

Table 1: Plausible Sequential Synthetic Route for this compound

| Step | Transformation | Starting Material | Key Reagents and Conditions | Product |

| 1 | Indazole Ring Formation | e.g., 3-Methoxy-2-methylaniline | 1. NaNO₂, HCl (diazotization) 2. Ring closure | 4-Methoxy-1H-indazole |

| 2 | C3-Iodination | 4-Methoxy-1H-indazole | I₂, KOH, DMF | 3-Iodo-4-methoxy-1H-indazole |

| 3 | N1-Methylation | 3-Iodo-4-methoxy-1H-indazole | CH₃I (or other methylating agent), Cs₂CO₃, Dioxane | This compound |

This table represents a proposed synthetic pathway based on analogous reactions reported in the literature. Specific yields and reaction conditions would require experimental optimization.

In contrast to linear, stepwise syntheses, one-pot and multicomponent reactions (MCRs) offer a more convergent and efficient approach to complex molecules by combining multiple reaction steps in a single flask, thereby avoiding the isolation and purification of intermediates. These strategies align with the principles of green chemistry by reducing solvent waste, reaction time, and energy consumption nih.govfrontiersin.org.

One-pot syntheses for substituted indazoles have been developed, often involving a cascade of reactions. For example, a one-pot method for synthesizing indazole derivatives from ortho-alkoxy acetophenones and hydrazine hydrate using molecular iodine as a catalyst has been reported guidechem.com. This reaction proceeds through condensation followed by an iodine-mediated cyclization. Another example is the copper-catalyzed one-pot synthesis of 3-substituted indazoles nih.gov. While these methods may not directly yield the specific substitution pattern of this compound, they demonstrate the potential of one-pot strategies in constructing the core indazole scaffold with various substituents.

Multicomponent reactions, where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are exceptionally powerful for generating molecular diversity and complexity nih.govfrontiersin.org. The application of MCRs to the synthesis of indazoles is an area of ongoing research. A hypothetical MCR for the synthesis of this compound could involve the condensation of a suitably substituted phenylhydrazine (B124118) (e.g., (2-formyl-3-methoxyphenyl)-N-methylhydrazine), an iodinating agent, and potentially other components in a single reaction vessel. The development of such a highly convergent strategy would represent a significant advancement in the synthesis of this class of compounds.

The table below summarizes examples of multicomponent reactions used for the synthesis of various heterocyclic compounds, illustrating the principles that could be applied to the synthesis of polysubstituted indazoles.

Table 2: Examples of Multicomponent Reactions for Heterocycle Synthesis

| Reaction Type | Components | Catalyst/Conditions | Product Class |

| Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea | Acid or Lewis Acid Catalyst | Dihydropyrimidinones |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2 equiv. β-ketoester, Ammonia | Heat or catalyst | Dihydropyridines |

| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | Typically no catalyst needed | α-Acylamino amides |

| Passerini Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | Typically no catalyst needed | α-Acyloxy carboxamides |

This table provides examples of well-known multicomponent reactions to illustrate the general principles; specific MCRs for the target compound are not widely reported.

Reactivity and Mechanistic Studies of 3 Iodo 4 Methoxy 1 Methyl 1h Indazole

Palladium-Catalyzed Cross-Coupling Reactions at the C-3 Iodine Center

The iodine atom at the C-3 position of 3-iodo-4-methoxy-1-methyl-1H-indazole is particularly susceptible to oxidative addition to a low-valent palladium(0) species, initiating the catalytic cycle of numerous cross-coupling reactions. wikipedia.orglibretexts.org This reactivity is a cornerstone of modern organic synthesis, allowing for the construction of complex molecular architectures from readily available starting materials.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. libretexts.org In the context of this compound, this reaction involves the palladium-catalyzed coupling of the C-3 position with an organoboron reagent, typically a boronic acid or a boronic ester. The general mechanism proceeds through three key steps: oxidative addition of the iodoindazole to a Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the C-C coupled product and regenerate the Pd(0) catalyst. libretexts.org

Studies on related iodoindazoles and other heterocyclic systems have demonstrated that a variety of palladium catalysts and bases can be employed to facilitate this transformation. thieme-connect.denih.gov For instance, Pd(PPh₃)₄ is a commonly used catalyst, often in the presence of a base such as sodium carbonate or barium hydroxide (B78521). thieme-connect.denih.gov The choice of solvent, base, and ligand can significantly influence the reaction efficiency and yield. Dioxane/water mixtures are frequently utilized as the solvent system. nih.gov The reaction is generally tolerant of a wide range of functional groups on the boronic acid partner, allowing for the synthesis of a diverse library of 3-aryl- and 3-vinyl-indazole derivatives.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Catalyst | Base | Solvent | Temperature |

| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 °C |

| Pd(PPh₃)₄ | Ba(OH)₂ | Dioxane/H₂O | 110 °C |

This table presents typical conditions and should be optimized for specific substrates.

Heck Cross-Coupling and Alkenylation Strategies

The Heck reaction provides a direct method for the alkenylation of aryl halides, including this compound. wikipedia.org This palladium-catalyzed reaction couples the iodoindazole with an alkene to form a new carbon-carbon bond, resulting in a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction typically proceeds with high trans selectivity. organic-chemistry.org

The catalytic cycle of the Heck reaction involves the oxidative addition of the iodoindazole to a Pd(0) catalyst, followed by insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the alkenylated product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base. wikipedia.org Common catalysts include palladium acetate (B1210297) (Pd(OAc)₂) in combination with phosphine (B1218219) ligands. thieme-connect.de The choice of base, such as triethylamine (B128534) or potassium carbonate, is also crucial for the reaction's success. wikipedia.org

Sonogashira Cross-Coupling for Alkynylation

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org For this compound, the Sonogashira coupling enables the introduction of an alkynyl group at the C-3 position.

The mechanism involves the formation of a copper acetylide in situ, which then undergoes transmetalation with a palladium(II) intermediate generated from the oxidative addition of the iodoindazole. nih.gov Reductive elimination from the resulting palladium complex yields the 3-alkynylindazole product. nih.gov Common palladium catalysts include Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄, often used in conjunction with a copper(I) salt like CuI and an amine base such as triethylamine. thieme-connect.dewikipedia.org This reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.org

Negishi Coupling and Other Metal-Mediated Transformations

The Negishi coupling is another powerful tool for C-C bond formation, utilizing organozinc reagents. wikipedia.org This reaction is known for its high functional group tolerance and the ability to couple a wide range of organic halides with organozinc compounds. wikipedia.org In the case of this compound, a Negishi coupling would involve its reaction with an organozinc reagent in the presence of a palladium or nickel catalyst. wikipedia.org

The reaction proceeds through a catalytic cycle similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org Palladium catalysts, such as those derived from Pd₂(dba)₃ and phosphine ligands like SPhos, have been shown to be highly effective for Negishi couplings involving complex substrates. researchgate.net The use of organozinc reagents can sometimes offer advantages over other organometallic reagents in terms of reactivity and selectivity. wikipedia.org

Ligand and Catalyst Systems for Enhanced Reactivity and Selectivity

The choice of ligand and catalyst system is critical in palladium-catalyzed cross-coupling reactions to achieve high reactivity and selectivity. For sterically hindered or electronically challenging substrates, specialized ligands are often required to facilitate the desired transformation.

In Suzuki-Miyaura reactions, for example, the use of bulky and electron-rich phosphine ligands can enhance the rate of both oxidative addition and reductive elimination. nih.gov In some cases, chelation effects from substituents on the coupling partners can influence the regioselectivity of the reaction. nih.gov

For Negishi couplings, the combination of a palladium precursor like PdCl₂(PPh₃)₂ with additives such as N,N,N',N'-tetramethylethylenediamine (TMEDA) has been shown to improve product yields and prevent side reactions. nih.gov The ligand can also play a crucial role in controlling the stereochemical outcome of the reaction, particularly in couplings involving alkenyl halides. nih.gov

The development of new and improved catalyst systems, including those based on N-heterocyclic carbenes (NHCs) or phosphine-free systems, continues to expand the scope and utility of these cross-coupling reactions for the functionalization of molecules like this compound. organic-chemistry.org

Table 2: Common Ligands for Palladium-Catalyzed Cross-Coupling

| Ligand | Abbreviation | Common Application(s) |

| Triphenylphosphine | PPh₃ | Suzuki, Heck, Sonogashira |

| Tri-o-tolylphosphine | P(o-tol)₃ | Heck |

| 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl | SPhos | Negishi, Suzuki |

| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | Suzuki, Sonogashira |

This table provides examples of ligands and their typical applications.

Other Advanced Functionalizations and Derivatizations

Beyond palladium-catalyzed cross-coupling reactions, the this compound scaffold can be subjected to other advanced functionalization and derivatization strategies. These methods can introduce a wider range of chemical functionalities, further expanding the chemical space accessible from this starting material.

For instance, the iodine atom can potentially be displaced through nucleophilic aromatic substitution reactions, although this typically requires harsh conditions or activation of the ring system. Alternatively, metal-halogen exchange reactions using organolithium or Grignard reagents can generate a nucleophilic indazole species at the C-3 position. This intermediate can then be trapped with various electrophiles to introduce a variety of substituents.

Furthermore, the methoxy (B1213986) group at the C-4 position and the methyl group at the N-1 position also offer sites for potential chemical modification, although these are generally less reactive than the C-3 iodo group. The development of novel synthetic methodologies continues to provide new avenues for the derivatization of indazole systems, enabling the synthesis of complex molecules with tailored properties.

Reaction Mechanism Elucidation

Understanding the mechanisms of indazole functionalization is essential for developing new synthetic methods and controlling reaction outcomes. Investigations have highlighted the involvement of radical species and distinct intermediates and transition states.

Several functionalization reactions on the indazole core are proposed to proceed through radical pathways or Single Electron Transfer (SET) mechanisms. sigmaaldrich.comyoutube.com In an SET process, an electron is transferred from a nucleophile to a substrate, generating radical ions that can then react further. youtube.com

Mechanistic studies and DFT calculations have provided evidence for such pathways. For example, an iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes was found to proceed via a radical chain mechanism. nih.gov Similarly, metal-free electrochemical methods for the C-3 amination of 2H-indazoles and certain acylation reactions are also believed to involve radical intermediates. researchgate.net Radical halogenation using reagents like N-iodosuccinimide (NIS) has also been reported for related indazole structures. These reactions often involve the generation of a radical species which then adds to the indazole ring. researchgate.net

Table 3: Examples of Radical and SET Mechanisms in Indazole Chemistry

| Reaction Type | Proposed Mechanism | Evidence/Supporting Information | Reference |

|---|---|---|---|

| Synthesis of 2H-Indazoles | Radical Chain Mechanism | Mechanistic studies and DFT calculations revealed iodine-assisted hydrogen transfer from a benzylic position. | nih.gov |

| C-3 Amination | Radical Pathway | Reaction proceeds under metal-free electrochemical conditions. | researchgate.net |

| C-3 Acylation | Radical Pathway | Mechanistic studies suggest the involvement of an in-situ generated acyl radical. | researchgate.net |

| Radical Halogenation | Radical Pathway | Use of radical initiators or conditions that favor radical formation (e.g., NIS). |

The course of indazole functionalization is often dictated by the formation of specific intermediates and the energy of associated transition states. In transition-metal-catalyzed C-H activation, the formation of a metallacycle intermediate is a common and critical step. mdpi.comnih.gov For example, rhodium and cobalt catalysts have been shown to form five-membered metallacycles by coordinating to the indazole's N-2 nitrogen and activating a nearby C-H bond. nih.govnih.gov This intermediate then undergoes further reaction, such as migratory insertion, before the final product is released. nih.gov

In addition to metallacycles, other intermediates like zwitterions have been identified in reactions such as the addition of formaldehyde (B43269) to the indazole N-H bond. nih.gov Theoretical calculations are a powerful tool for elucidating these mechanisms. For instance, B3LYP/6-311++G(d,p) level calculations have been used to determine the relative stability of different isomers and intermediates in the reaction of indazole with formaldehyde. nih.govacs.org For directed ortho-metalation reactions, a "kinetically enhanced metalation" (KEM) transition state has been proposed as an alternative to a stable pre-lithiation complex, suggesting that proton transfer occurs concurrently with complexation. mobt3ath.com

Table 4: Key Intermediates and Transition States in Indazole Functionalization

| Reaction Type | Intermediate / Transition State | Description | Reference |

|---|---|---|---|

| Transition-Metal-Catalyzed C-H Activation | Metallacycle (e.g., Rhodacycle, Cobaltacycle) | A cyclic intermediate containing the metal, the indazole nitrogen, and the carbon from the activated C-H bond. | nih.govmdpi.comnih.gov |

| Addition to N-H bond | Zwitterion | An intermediate with both positive and negative formal charges, formed during the reaction of indazole with formaldehyde in neutral conditions. | nih.gov |

| Directed ortho-Metalation | Kinetically Enhanced Metalation (KEM) Transition State | A proposed transition state where proton transfer and complexation with the base occur simultaneously. | mobt3ath.com |

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. For 3-Iodo-4-methoxy-1-methyl-1H-indazole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

The substitution pattern on the indazole ring is definitively established using ¹H and ¹³C NMR. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are particularly informative for confirming the regiochemistry. In this compound, the benzene (B151609) portion of the indazole ring contains three adjacent protons at positions 5, 6, and 7. This arrangement leads to a predictable splitting pattern.

The proton at C-5 would appear as a doublet of doublets, coupled to both H-6 and H-7 (with typical ortho and meta coupling constants, respectively). The proton at C-7 would similarly appear as a doublet of doublets, coupled to H-6 and H-5. The H-6 proton would be a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with both H-5 and H-7.

¹³C NMR spectroscopy complements the proton data. The carbon atom bearing the iodine (C-3) is expected to show a signal at a very high field (low ppm value) due to the heavy atom effect of iodine. Conversely, the carbon attached to the electronegative oxygen of the methoxy (B1213986) group (C-4) would be deshielded and appear at a lower field (higher ppm value).

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key Correlations |

| N-CH₃ | 3.8 - 4.1 | 35 - 40 | Singlet in ¹H; HMBC to C-3 and C-7a |

| O-CH₃ | 3.9 - 4.2 | 55 - 60 | Singlet in ¹H; HMBC to C-4 |

| H-5 | 6.8 - 7.2 | 105 - 115 | Doublet of doublets; COSY to H-6, H-7; NOESY to O-CH₃ |

| H-6 | 7.2 - 7.6 | 120 - 130 | Triplet or dd; COSY to H-5, H-7 |

| H-7 | 7.0 - 7.4 | 110 - 120 | Doublet of doublets; COSY to H-6, H-5; NOESY to N-CH₃ |

| C-3 | - | 75 - 85 | Site of iodination; low chemical shift |

| C-4 | - | 150 - 160 | Methoxy-substituted carbon; deshielded |

| C-5 | - | 105 - 115 | Correlates with H-5 in HSQC |

| C-6 | - | 120 - 130 | Correlates with H-6 in HSQC |

| C-7 | - | 110 - 120 | Correlates with H-7 in HSQC |

| C-3a | - | 140 - 145 | Quaternary carbon |

| C-7a | - | 125 - 130 | Quaternary carbon |

Note: Predicted values are based on general principles and data from similar indazole structures. Actual experimental values may vary based on solvent and other conditions.

While 1D NMR provides initial data, 2D NMR experiments are indispensable for assembling the complete molecular puzzle. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, it would show a clear correlation pathway between H-5, H-6, and H-7, confirming their adjacent positions on the aromatic ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to. It allows for the unambiguous assignment of the protonated carbons (C-5, C-6, C-7) and the carbons of the methyl groups. youtube.com

The N-methyl protons to the C-3 and C-7a carbons, confirming the 1-methyl substitution.

The O-methyl protons to the C-4 carbon, confirming the position of the methoxy group.

The H-5 proton to C-4 and C-7, and the H-7 proton to C-5 and C-3a, locking in the positions of the substituents relative to the protons. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. For this structure, a critical NOE would be observed between the N-methyl protons and the H-7 proton. Another key correlation would be expected between the methoxy protons and the H-5 proton, providing definitive proof of the 4-methoxy substitution. ipb.pt

Vibrational Spectroscopy (IR) for Functional Group Signatures

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would display characteristic bands confirming its key structural features.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

| C-H Stretch (Aromatic) | 3000 - 3100 | Indazole Ring |

| C-H Stretch (Aliphatic) | 2850 - 3000 | N-CH₃ and O-CH₃ |

| C=C and C=N Stretch | 1450 - 1620 | Aromatic Rings |

| C-O Stretch (Aryl Ether) | 1200 - 1275 | Ar-O-CH₃ |

| C-N Stretch | 1300 - 1360 | Indazole Ring |

The absence of a broad N-H stretching band (typically around 3200-3500 cm⁻¹) would support the N-methylation of the indazole ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. The calculated monoisotopic mass for this compound (C₉H₉IN₂O) is 287.9759 Da. An experimental HRMS measurement confirming this exact mass provides powerful evidence for the compound's identity.

Furthermore, the fragmentation pattern observed in the mass spectrum gives clues about the molecule's structure. Common fragmentation pathways would likely involve the loss of stable neutral molecules or radicals.

| Fragment Ion (m/z) | Proposed Loss | Significance |

| [M - CH₃]⁺ | Loss of a methyl radical | Likely from either the N-methyl or O-methyl group |

| [M - I]⁺ | Loss of an iodine radical | Confirms the presence of iodine |

| [M - OCH₃]⁺ | Loss of a methoxy radical | Indicates the methoxy substituent |

| [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide | A common fragmentation pathway for aromatic ethers |

Analysis of these fragments helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy.

X-ray Crystallography for Solid-State Structural Confirmation and Conformational Analysis

While NMR provides the definitive structure in solution, X-ray crystallography offers an unambiguous picture of the molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound to determine the precise three-dimensional arrangement of every atom.

For this compound, a successful crystal structure determination would:

Absolutely confirm the connectivity, leaving no doubt about the positions of the iodo, methoxy, and N-methyl groups. researchgate.net

Provide precise bond lengths, bond angles, and torsion angles. For example, it would show that the indazole ring system is essentially planar. researchgate.netnih.gov

Reveal the conformation of the methoxy group relative to the aromatic ring.

Elucidate the crystal packing, showing how individual molecules interact with each other in the crystal lattice through intermolecular forces such as van der Waals interactions or potential weak hydrogen bonds. mdpi.com

This solid-state data is the gold standard for structural verification and complements the solution-state information provided by NMR.

Computational Chemistry and Theoretical Investigations of 3 Iodo 4 Methoxy 1 Methyl 1h Indazole

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone for the computational analysis of 3-Iodo-4-methoxy-1-methyl-1H-indazole. This method offers a balance between accuracy and computational cost, making it suitable for exploring the electronic structure and properties of this moderately sized molecule. DFT calculations are used to predict a variety of molecular attributes, from optimized geometry to reactivity descriptors. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. nih.govntu.edu.iq A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For indazole derivatives, the distribution of HOMO and LUMO often spans the entire molecule. nih.gov The specific energies of these orbitals and the resulting energy gap provide insights into the molecule's electronic behavior and potential for participating in chemical reactions. nih.gov

Table 1: Frontier Molecular Orbital Data (Illustrative)

| Parameter | Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

Note: Specific HOMO-LUMO energy values for this compound would require dedicated DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.netresearchgate.net It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, different colors represent varying electrostatic potentials. Typically, red indicates regions of high electron density (negative potential), while blue signifies areas of low electron density (positive potential). researchgate.net Green usually represents neutral potential regions. researchgate.net

For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the indazole ring and the oxygen atom of the methoxy (B1213986) group, indicating their nucleophilic character. The iodine atom, being electronegative, would also influence the charge distribution. Understanding the MEP is crucial for predicting how the molecule will interact with other molecules, such as in drug-receptor binding or in chemical reactions. nih.gov

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a key factor in molecular stability. These interactions, often referred to as hyperconjugation, can be quantified in terms of stabilization energy.

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties of molecules. epstem.netnih.gov For this compound, theoretical calculations can provide valuable information that complements experimental data.

¹H and ¹³C NMR: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts of hydrogen and carbon atoms. epstem.netacs.org These theoretical predictions can aid in the assignment of experimental NMR spectra.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an IR spectrum. nih.gov This can help in identifying the characteristic functional groups present in the molecule.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can also be employed to model chemical reactions involving this compound. This involves mapping out the potential energy surface of a reaction, which includes identifying the structures of reactants, products, intermediates, and, crucially, transition states.

Transition state analysis helps in understanding the mechanism of a reaction by determining the energy barrier (activation energy) that must be overcome for the reaction to proceed. For example, in the synthesis of indazoles via intramolecular Ullmann-type reactions, several mechanisms have been proposed, including oxidative addition and single electron transfer. researchgate.net Computational modeling can help to elucidate the most likely pathway by calculating the energies of the various proposed intermediates and transition states. acs.org

Electronic Structure and Reactivity Descriptors

The electronic structure and reactivity of a molecule are fundamental to understanding its chemical behavior. For organic molecules like this compound, Density Functional Theory (DFT) is a powerful computational tool used to investigate these properties. DFT calculations can provide insights into the distribution of electrons within the molecule and predict its reactivity in various chemical reactions.

Detailed research findings on the electronic properties of this compound are not currently published. However, studies on similar indazole derivatives often report on a key set of electronic descriptors that are crucial for predicting chemical reactivity. These descriptors are derived from the energies of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap points to a more reactive species that is more easily polarized.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution or charge transfer. It is calculated as η = (I - A) / 2.

Global Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment. It is calculated as ω = χ² / (2η).

While specific values for this compound are not available, the following table provides an illustrative example of such data, as would be typically generated from DFT calculations for a substituted indazole.

Illustrative Reactivity Descriptors for a Substituted Indazole Derivative This table is for demonstrative purposes only and does not represent published data for this compound.

| Parameter | Symbol | Formula | Illustrative Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.25 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.75 |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 4.50 |

| Ionization Potential | I | -EHOMO | 6.25 |

| Electron Affinity | A | -ELUMO | 1.75 |

| Electronegativity | χ | (I + A) / 2 | 4.00 |

| Chemical Hardness | η | (I - A) / 2 | 2.25 |

| Global Softness | S | 1 / η | 0.44 |

| Electrophilicity Index | ω | χ² / (2η) | 3.56 |

These theoretical parameters are invaluable for medicinal chemists and material scientists in predicting how a molecule will interact with other substances and in designing new compounds with desired properties.

In Silico Studies of Molecular Interactions

Molecular docking is a prominent in silico technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most frequently used in the context of drug design to understand how a small molecule, or ligand, might bind to a specific protein target. The assessment of this binding is often quantified by a scoring function, which estimates the binding affinity, typically in units of energy (e.g., kcal/mol). A lower, more negative binding energy generally indicates a more stable and favorable interaction.

Specific molecular docking studies for this compound are not found in the current body of scientific literature. However, the indazole scaffold is a well-known "privileged structure" in medicinal chemistry, and numerous studies have performed molecular docking on various indazole derivatives to assess their potential as inhibitors for a range of protein targets, such as kinases, which are often implicated in cancer.

A typical molecular docking study involves:

Preparation of the Receptor: A high-resolution 3D structure of the target protein is obtained, often from a repository like the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and defining the binding site or active site cavity.

Preparation of the Ligand: The 3D structure of the ligand, in this case, this compound, is generated and optimized to its lowest energy conformation.

Docking Simulation: A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the protein's binding site.

Scoring and Analysis: Each generated pose is evaluated using a scoring function to estimate the binding affinity. The resulting poses are then analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (which could be relevant due to the iodine atom at the 3-position).

The binding affinity provides a quantitative measure of how strongly the ligand is predicted to bind to the target. This information is crucial for prioritizing compounds for further experimental testing.

Below is an illustrative data table showcasing the kind of results a molecular docking study might produce. The table presents hypothetical binding affinities of this compound with several common protein kinase targets.

Illustrative Molecular Docking Results for this compound This table is for demonstrative purposes only and does not represent published data for this compound.

| Protein Target (PDB ID) | Target Class | Illustrative Binding Affinity (kcal/mol) | Illustrative Key Interacting Residues |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Tyrosine Kinase | -8.5 | Cys919, Asp1046, Glu885 |

| Anaplastic Lymphoma Kinase (ALK) | Tyrosine Kinase | -7.9 | Leu1196, Gly1269, Glu1197 |

| c-Met Kinase | Tyrosine Kinase | -7.2 | Tyr1230, Met1211, Asp1222 |

| p38 Mitogen-Activated Protein Kinase (p38 MAPK) | Serine/Threonine Kinase | -6.8 | Met109, Gly110, Lys53 |

In such a study, the analysis would extend beyond the binding score to a detailed examination of the binding pose. For this compound, computational chemists would look for hydrogen bonds formed by the indazole nitrogen atoms or the methoxy oxygen. They would also investigate hydrophobic interactions involving the methyl group and the aromatic rings, and potential halogen bonds between the iodine atom and electron-donating residues in the protein's binding pocket. This detailed understanding of molecular interactions is fundamental for the rational design of more potent and selective molecules, though it is important to reiterate that these specific interactions have not yet been documented for the title compound.

Conclusion and Future Research Directions

Summary of Key Synthetic Achievements and Reactivity Patterns of 3-Iodo-4-methoxy-1-methyl-1H-indazole

The synthesis of this compound is typically achieved through a multi-step process, leveraging established methodologies in heterocyclic chemistry. The primary route involves the initial formation of the indazole core, followed by sequential iodination and methylation.

A common starting point is a substituted aniline, which undergoes diazotization and cyclization to form the indazole ring. Specifically, 4-methoxy-1H-indazole can be synthesized and then subjected to iodination. The direct iodination of the indazole ring at the C-3 position is a well-documented and efficient process. mdpi.com This reaction is often carried out using iodine in the presence of a base such as potassium hydroxide (B78521) (KOH) in a solvent like dimethylformamide (DMF). mdpi.comnih.gov

Following iodination, the final step is the N-methylation of the indazole ring. This is typically accomplished using a methylating agent like dimethyl sulfate (B86663) or iodomethane (B122720) in the presence of a base. mdpi.comgoogle.com The methylation occurs preferentially at the N-1 position, leading to the target compound, this compound. The N-1 methyl group is important as it stabilizes the 1H-indazole tautomer, which is generally more stable than the 2H-tautomer. austinpublishinggroup.comjmchemsci.com

The reactivity of this compound is dominated by the carbon-iodine bond at the C-3 position. This iodo group serves as an excellent leaving group and a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis, allowing for the construction of complex molecular scaffolds.

Key Reactivity Patterns:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form new carbon-carbon bonds by coupling the 3-iodoindazole with various boronic acids or their esters. mdpi.comnih.gov This method allows for the introduction of a wide range of aryl and heteroaryl substituents at the C-3 position with high efficiency and functional group tolerance. mdpi.comnih.gov

Sonogashira Coupling: The reaction with terminal alkynes, catalyzed by palladium and copper complexes, provides a direct route to 3-alkynyl-1H-indazoles. thieme-connect.de This functionalization is valuable for creating linear extensions to the indazole core.

Heck Coupling: The palladium-catalyzed reaction with alkenes enables the formation of 3-vinyl-1H-indazoles, introducing another important functional group for further synthetic transformations. google.com

The following table summarizes typical conditions for these key transformations.

| Transformation | Reagents & Catalysts | Reaction Conditions | Product Type | Reference |

| C-3 Iodination | I₂, KOH, DMF | Room Temperature | 3-Iodo-1H-indazole | mdpi.comnih.gov |

| N-1 Methylation | Dimethyl Sulfate, Base | Varies | 1-Methyl-1H-indazole | mdpi.com |

| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 80 °C, Microwave | 3-Aryl-1H-indazole | mdpi.comnih.gov |

| Sonogashira Coupling | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N | 20-70 °C | 3-Alkynyl-1H-indazole | thieme-connect.de |

| Heck Coupling | Alkene, Pd(OAc)₂, Ligand, Base | Heating | 3-Vinyl-1H-indazole | google.com |

Potential for Further Functionalization and Derivatization of the this compound Scaffold

The this compound scaffold is a rich platform for generating diverse chemical libraries due to its multiple sites for modification. The primary and most exploited site for functionalization is the C-3 position via the iodo substituent.

The versatility of palladium-catalyzed cross-coupling reactions allows for the introduction of an extensive array of chemical moieties. By selecting different coupling partners, a wide variety of derivatives can be synthesized. For instance, Suzuki coupling enables the attachment of substituted phenyl rings, various heterocycles (like pyridine, thiophene, and furan), and other aromatic systems. nih.gov This capability is crucial in medicinal chemistry for structure-activity relationship (SAR) studies, where systematic modification of substituents is required to optimize biological activity.

Beyond the C-3 position, the methoxy (B1213986) group at C-4 offers another point for derivatization. O-demethylation, for example using boron tribromide (BBr₃), can convert the methoxy group into a hydroxyl group. This phenolic derivative opens up new avenues for functionalization, such as etherification, esterification, or use in reactions like the Mitsunobu or Williamson ether synthesis to introduce a different set of functionalities.

The following table illustrates the potential for derivatization at the C-3 position.

| Coupling Reaction | Coupling Partner | Introduced Functional Group | Potential Application |

| Suzuki-Miyaura | Arylboronic Acids | Substituted Aryl Groups | Core scaffold modification in drug discovery |

| Sonogashira | Terminal Alkynes | Alkynyl Groups | Probing linear binding pockets, click chemistry |

| Heck | Alkenes | Vinyl Groups | Dienophiles in cycloadditions, further elaboration |

| Buchwald-Hartwig | Amines, Amides | Amino, Amido Groups | Introduction of N-based pharmacophores |

| Stille | Organostannanes | Various Organic Groups | Alternative C-C bond formation |

The combination of modifications at both the C-3 and C-4 positions allows for the creation of a three-dimensional grid of compounds from a single, advanced intermediate, making this compound a highly valuable scaffold in combinatorial chemistry and drug discovery programs.

Emerging Trends in Indazole Chemistry Relevant to Complex Molecule Synthesis

The field of indazole chemistry is continually evolving, with new synthetic methods emerging that offer greater efficiency, selectivity, and sustainability. These advancements are highly relevant to the synthesis and application of complex molecules derived from scaffolds like this compound.

One significant trend is the development of more advanced catalytic systems. For instance, the use of ferrocene-based divalent palladium complexes, often immobilized on ionic liquids, has been shown to enhance the efficiency of Suzuki-Miyaura cross-coupling reactions of 3-iodoindazoles. mdpi.comresearchgate.net These catalysts can offer higher yields, better stability, and the potential for catalyst recycling, aligning with the principles of green chemistry. benthamdirect.com

Another major area of innovation is C-H bond activation and functionalization. nih.gov Instead of pre-functionalizing the indazole ring with a halogen, direct C-H amination or arylation offers a more atom-economical approach to synthesis. nih.gov Silver-mediated intramolecular oxidative C-H amination, for example, has been used to create 3-substituted indazole motifs that are otherwise difficult to prepare. nih.gov While these methods are often applied to the synthesis of the core, their principles are being extended to the direct functionalization of pre-formed indazoles.

Furthermore, there is a growing emphasis on transition-metal-free synthetic routes. nih.gov Reactions such as tin-catalyzed coupling followed by reductive cyclization provide alternative pathways to highly functionalized indazoles under milder, open-flask conditions, which can be advantageous for large-scale synthesis. nih.gov

These emerging trends promise to streamline the synthesis of complex indazole derivatives. Applying these novel catalytic systems and C-H activation strategies to the this compound scaffold or its precursors could lead to more efficient and environmentally benign routes to novel compounds with potential applications in materials science and medicinal chemistry. researchgate.netmdpi.com

Q & A

Q. What is the molecular structure of 3-Iodo-4-methoxy-1-methyl-1H-indazole, and how can it be validated experimentally?

Answer: The compound has a molecular formula of C₈H₇IN₂O (validated via high-resolution mass spectrometry) and features an iodine atom at the 3-position, a methoxy group at the 4-position, and a methyl group on the indazole nitrogen. Structural validation employs:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy protons at ~3.9 ppm, methyl group integration).

- X-ray Crystallography: Resolves bond angles and spatial arrangement of substituents.

- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., C-I stretch at ~500 cm⁻¹, C-O-C from methoxy) .

Q. What are the common synthetic routes for this compound?

Answer: Synthesis typically involves functionalization of indazole precursors:

Iodination: Reacting 4-methoxy-1-methyl-1H-indazole with iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar solvent (e.g., DMF) at 60–80°C for 6–12 hours.

Methylation: Introducing the methyl group via alkylation of the indazole nitrogen using methyl iodide (CH₃I) and a base (e.g., K₂CO₃) .

Optimization Note: Reaction yields improve with inert atmospheres (argon/nitrogen) and controlled stoichiometry .

Q. How are key spectroscopic techniques applied to characterize this compound?

Answer:

- Mass Spectrometry (MS): ESI-MS confirms molecular weight (303.06 g/mol) and isotopic pattern (distinct for iodine).

- UV-Vis Spectroscopy: Identifies π→π* transitions in the indazole ring (λmax ~270–300 nm).

- Chromatography (HPLC/UPLC): Assesses purity (>95% via reverse-phase C18 columns) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the iodine substituent in cross-coupling reactions?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties:

- Frontier Molecular Orbitals (FMOs): The iodine atom’s electron-withdrawing effect lowers the LUMO energy, enhancing oxidative addition in Suzuki-Miyaura couplings.

- Charge Distribution: Partial charges on iodine (Mulliken/NBO analysis) guide catalyst selection (e.g., Pd(PPh₃)₄ for C–I bond activation) .

Experimental Validation: Compare computed activation energies with experimental yields under varying conditions (e.g., solvent polarity, temperature) .

Q. What strategies address stability challenges during synthesis and storage?

Answer:

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

Answer:

- Derivatization: Replace methoxy with electron-donating/withdrawing groups (e.g., -NO₂, -CF₃) to modulate electronic effects.

- Biological Assays: Test cytotoxicity (e.g., against HCT-116 cells) and compare IC₅₀ values.

- Docking Studies: Model interactions with target proteins (e.g., kinases) using AutoDock Vina to prioritize synthetic targets .

Q. What analytical methods quantify this compound in complex mixtures?

Answer:

- LC-MS/MS: Quantify using a deuterated internal standard (e.g., D₃-methyl analog) to correct matrix effects.

- Calibration Curve: Linear range of 0.1–100 µg/mL with R² >0.99.

- Limit of Detection (LOD): ~10 ng/mL via signal-to-noise ratio ≥3 .

Q. How do solvent and catalyst choices influence reaction outcomes in functionalization?

Answer:

| Reaction Type | Optimal Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | Toluene/EtOH (3:1) | Pd(OAc)₂/XPhos | 85–92 |

| Buchwald-Hartwig | DMF | Pd₂(dba)₃/BINAP | 78 |

| Direct Arylation | DMA | PdCl₂(CyJohnPhos) | 65 |

| Key Factors: Solvent polarity affects catalyst stability; bulky ligands suppress β-hydride elimination . |

Data Contradiction Analysis

Example: Discrepancies in reported yields for iodination (50–92%) may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.